molecular formula C15H25Cl2N3 B2969465 5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 1245570-02-8

5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Cat. No.: B2969465
CAS No.: 1245570-02-8
M. Wt: 318.29
InChI Key: WRTPKNQLJNLIQZ-UHFFFAOYSA-N
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Description

5-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazoles or amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes.

Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 1-Isopropyl-1H-benzo[d]imidazole

  • 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

  • 5-(1-ethyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

Uniqueness: 5-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride is unique due to its specific structural features, such as the isopropyl group and the pentylamine chain, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(1-propan-2-ylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3.2ClH/c1-12(2)18-14-9-6-5-8-13(14)17-15(18)10-4-3-7-11-16;;/h5-6,8-9,12H,3-4,7,10-11,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPKNQLJNLIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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